2,6-Dibromoanthraquinone

Descripción general

Descripción

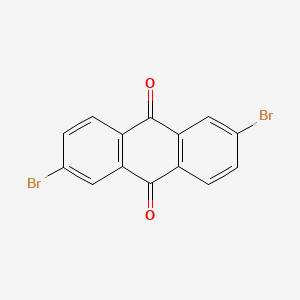

2,6-Dibromoanthraquinone is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of anthraquinone, where two bromine atoms are substituted at the 2 and 6 positions of the anthraquinone ring. This compound is known for its yellow to brown crystalline appearance and is used in various chemical applications, including the synthesis of dyes, pigments, and organic semiconductors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dibromoanthraquinone can be synthesized from 2,6-diamino-9,10-anthraquinone through a diazotization reaction. The process involves the following steps :

Starting Material: 2,6-diamino-9,10-anthraquinone (5g, 20.99mmol)

Reagents: tert-butyl nitrite (6.20ml, 52.00mmol), copper bromide (11.72g, 52.50mmol), acetonitrile (300ml)

Reaction Conditions: The mixture is reacted at 65°C for 2 hours.

Quenching: The reaction is quenched with 20% hydrochloric acid.

Purification: The precipitate is filtered and washed with dichloromethane and brine. Recrystallization from 1,4-dioxane yields this compound (2.44g, 30%).

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromoanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution.

Oxidation and Reduction: It can participate in redox reactions, where the anthraquinone core can be reduced to hydroanthraquinone or oxidized to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Redox Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile, various substituted anthraquinone derivatives can be formed.

Redox Products: Hydroanthraquinone and other oxidized forms of anthraquinone.

Aplicaciones Científicas De Investigación

2,6-Dibromoanthraquinone has several scientific research applications:

Organic Semiconductors: Used as a building block for the synthesis of semiconducting small molecules and polymers in organic light-emitting diodes (OLEDs) and organic solar cells.

Dyes and Pigments: Serves as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.

Photocatalysis: Acts as a photocatalyst in the oxidation of aromatic alcohols, demonstrating high efficiency and selectivity.

Bioimaging: Utilized in the development of near-infrared fluorophores for biological imaging applications.

Mecanismo De Acción

The mechanism of action of 2,6-dibromoanthraquinone involves its ability to participate in redox reactions. In photocatalytic applications, it can undergo hydrogen transfer reactions with aromatic alcohols under light conditions, leading to the formation of hydroanthraquinone and the corresponding oxidized products . The compound’s electron-deficient nature allows it to act as an electron acceptor in various chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromoanthraquinone: Similar in structure but with only one bromine atom, it also serves as a photocatalyst and intermediate in organic synthesis.

2,6-Diaminoanthraquinone: The precursor for 2,6-dibromoanthraquinone, used in similar applications but with different reactivity due to the presence of amino groups.

Uniqueness

This compound is unique due to its dual bromine substitution, which enhances its reactivity in nucleophilic substitution reactions and its efficiency as a photocatalyst. Its ability to form stable intermediates and products in redox reactions makes it valuable in various scientific and industrial applications .

Actividad Biológica

2,6-Dibromoanthraquinone (DBAQ), with the chemical formula CHBrO and CAS number 633-70-5, is a member of the anthraquinone family. This compound has garnered attention due to its biological activity , particularly its potential applications in cancer research, antimicrobial activity, and as a building block for semiconducting materials. This article provides a comprehensive overview of the biological activities associated with DBAQ, supported by data tables and relevant research findings.

General Information

| Property | Value |

|---|---|

| Molecular Weight | 366.01 g/mol |

| Melting Point | 290 °C |

| Appearance | Yellow/brown powder |

| Purity | >96% (1H NMR) |

Structure

DBAQ features an electron-deficient anthraquinone structure with bromine substituents at the 2 and 6 positions. This configuration enhances its reactivity and potential for functionalization, making it a versatile compound in synthetic organic chemistry.

Anticancer Activity

Research has indicated that DBAQ exhibits significant anticancer properties . A study highlighted its ability to inhibit the proliferation of human hepatocellular carcinoma (HepG2) cells, demonstrating selective cytotoxicity against cancer cells compared to normal cells . The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Case Study: HepG2 Cell Line

- Cell Line : HepG2 (human liver cancer)

- IC50 Value : 30 µM (indicates concentration required to inhibit cell growth by 50%)

- Mechanism : Induction of apoptosis via oxidative stress.

Antimicrobial Activity

DBAQ has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Carcinogenicity Studies

Carcinogenicity studies have been conducted on DBAQ and its derivatives, revealing that bromine substitutions can enhance carcinogenic effects in certain animal models. Research indicates that DBAQ may induce tumors in the liver and urinary bladder, with varying effects based on the presence of other functional groups .

Summary of Carcinogenic Effects

- Animal Models : Fischer 344 rats and B6C3F mice.

- Target Organs : Liver, kidney, urinary bladder.

- Findings : Enhanced carcinogenicity with bromine substitutions.

Photophysical Properties

DBAQ is also utilized as a fluorophore in photophysical studies due to its unique electronic properties. Its ability to act as a photocatalyst has been explored in organic solar cells and OLED applications . The compound's photophysical behavior allows it to be used effectively in various photonic devices.

Propiedades

IUPAC Name |

2,6-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFYHUWBLXKCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449859 | |

| Record name | 2,6-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-70-5 | |

| Record name | 2,6-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions governing the self-assembly of 2,6-dibromoanthraquinone on surfaces?

A: Research using scanning tunneling microscopy (STM) reveals that this compound molecules deposited on gold surfaces (Au(111)) form ordered structures through a combination of halogen bonds and hydrogen bonds [, ]. These bonds dictate the arrangement of molecules into specific patterns, such as triangular structures and chevron patterns. Notably, halogen bonds involving the bromine atoms of the molecule play a crucial role in stabilizing these structures.

Q2: Can this compound be used as a building block for more complex molecular systems?

A: Yes, this compound shows promise as a building block in supramolecular chemistry and materials science. Its ability to engage in both halogen bonding and hydrogen bonding, coupled with its self-assembly behavior, makes it attractive for creating functional materials with tailored properties []. Furthermore, its use as a precursor in synthesizing conjugates with biological molecules like 2'-deoxyadenosine highlights its potential in bioorganic chemistry and DNA-related research [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.